molecular formula C18H16N2O5 B5618260 N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide

N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide

Cat. No.: B5618260
M. Wt: 340.3 g/mol
InChI Key: DONXSOLZCPEMBZ-UHFFFAOYSA-N
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Description

N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes a phthalimide core substituted with a dimethoxy group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the dimethoxy and acetamide groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and inflammatory conditions .

Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[4-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-10(21)19-11-4-6-12(7-5-11)20-17(22)13-8-9-14(24-2)16(25-3)15(13)18(20)23/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONXSOLZCPEMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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